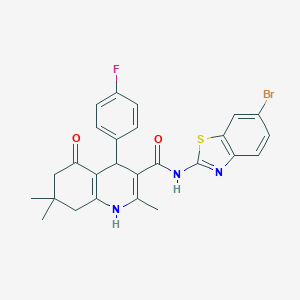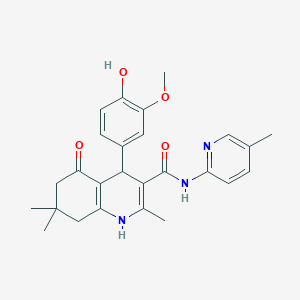
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential use as a therapeutic agent. It belongs to the class of heterocyclic compounds and has been synthesized using various methods.
作用機序
The exact mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has low toxicity and does not affect normal cells. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic use.
実験室実験の利点と制限
One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its low toxicity and specificity towards cancer cells. However, its limited solubility in water may pose a challenge in certain experiments.
将来の方向性
Future research on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could focus on its potential use as a combination therapy with other anticancer agents. Additionally, further studies could investigate its mechanism of action and potential use in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide shows promise as a potential therapeutic agent for cancer treatment. Its low toxicity and specificity towards cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in other diseases.
合成法
Several methods have been reported for the synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One such method involves the reaction of 6-bromo-2-aminobenzothiazole with 4-fluoroaniline, followed by cyclization with 3-dimethylaminocrotonic acid and subsequent condensation with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield the final compound.
科学的研究の応用
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels necessary for tumor growth.
特性
製品名 |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C26H23BrFN3O2S |
分子量 |
540.4 g/mol |
IUPAC名 |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrFN3O2S/c1-13-21(24(33)31-25-30-17-9-6-15(27)10-20(17)34-25)22(14-4-7-16(28)8-5-14)23-18(29-13)11-26(2,3)12-19(23)32/h4-10,22,29H,11-12H2,1-3H3,(H,30,31,33) |
InChIキー |
HMRCLSWYBFRGMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)